Dde-D-Dap(Fmoc)-OH
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Overview
Description
Dde-D-Dap(Fmoc)-OH is a derivative of the amino acid 2,3-diaminopropionic acid. It is commonly used in peptide synthesis due to its unique protecting groups, which facilitate the selective deprotection of amino groups during the synthesis process. The compound is characterized by the presence of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dde-D-Dap(Fmoc)-OH typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The Fmoc group is introduced first, followed by the Dde group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The process can be summarized as follows:
- Protection of the α-amino group with Fmoc using Fmoc-Cl in the presence of a base.
- Protection of the β-amino group with Dde using Dde-Cl in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protecting group introduction.
Chemical Reactions Analysis
Types of Reactions
Dde-D-Dap(Fmoc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Deprotection of Fmoc: Typically achieved using piperidine in DMF.
Deprotection of Dde: Achieved using hydrazine or hydroxylamine in DMF.
Coupling Reactions: Often carried out using carbodiimide-based coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and Dde groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
Scientific Research Applications
Dde-D-Dap(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Solid-Phase Peptide Synthesis (SPPS): The compound is used as a building block in the synthesis of complex peptides.
Bioconjugation: The selective deprotection of the amino groups allows for the attachment of various functional groups, making it useful in the development of bioconjugates.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Dde-D-Dap(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted side reactions during the synthesis process. The selective deprotection of these groups allows for the stepwise assembly of peptide chains. The molecular targets and pathways involved include:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds between amino acids.
Selective Deprotection: The Dde and Fmoc groups can be selectively removed to expose the amino groups for further reactions.
Comparison with Similar Compounds
Dde-D-Dap(Fmoc)-OH can be compared with other amino acid derivatives used in peptide synthesis, such as:
Boc-D-Dap(Fmoc)-OH: Similar to this compound but uses the Boc (tert-butyloxycarbonyl) protecting group instead of Dde.
Fmoc-D-Dap(Boc)-OH: Uses the Fmoc group for the α-amino group and the Boc group for the β-amino group.
Uniqueness
The uniqueness of this compound lies in its combination of the Dde and Fmoc protecting groups, which provide selective deprotection options and facilitate the synthesis of complex peptides with high purity and yield.
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKWTEXBXUEJRZ-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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